![molecular formula C8H5N5 B14737858 [(e)-Pyridin-3-yldiazenyl]propanedinitrile CAS No. 5460-42-4](/img/structure/B14737858.png)
[(e)-Pyridin-3-yldiazenyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(e)-Pyridin-3-yldiazenyl]propanedinitrile is an organic compound with the molecular formula C8H5N5 It is characterized by the presence of a pyridine ring attached to a diazenyl group, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile typically involves the reaction of pyridine-3-diazonium chloride with malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Pyridine-3-diazonium Chloride: Pyridine-3-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form pyridine-3-diazonium chloride.
Coupling Reaction: The pyridine-3-diazonium chloride is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(e)-Pyridin-3-yldiazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrile compounds depending on the nucleophile used.
科学研究应用
[(e)-Pyridin-3-yldiazenyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用机制
The mechanism by which [(e)-Pyridin-3-yldiazenyl]propanedinitrile exerts its effects is primarily through its interaction with biological molecules. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Pyridine-3-diazonium Chloride: A precursor in the synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile.
Arylidenemalononitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a pyridine ring, a diazenyl group, and a propanedinitrile moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in the development of new materials and as a research tool in chemistry and biology.
属性
CAS 编号 |
5460-42-4 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC 名称 |
2-(pyridin-3-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C8H5N5/c9-4-8(5-10)13-12-7-2-1-3-11-6-7/h1-3,6,8H |
InChI 键 |
YOMBXXSZAZAMCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N=NC(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


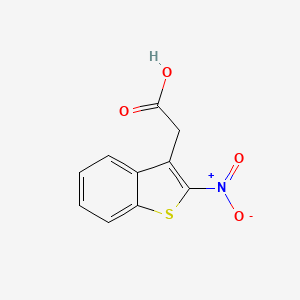
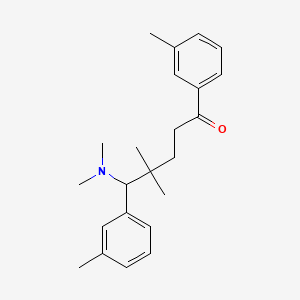
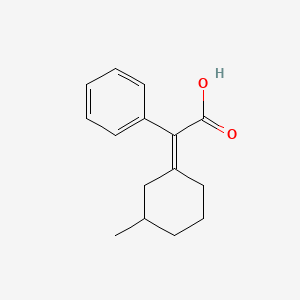
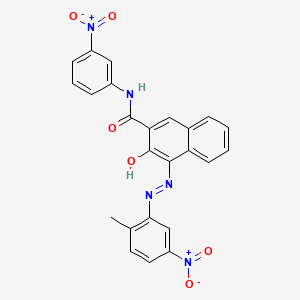
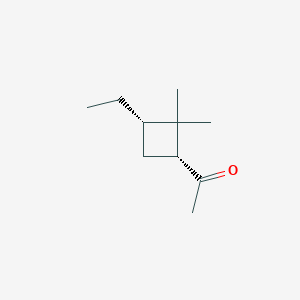

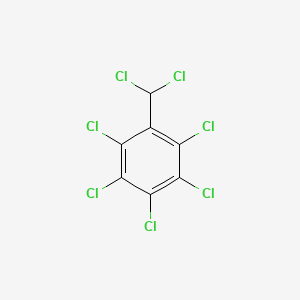

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)





